molecular formula C25H31NO4 B11222905 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B11222905
M. Wt: 409.5 g/mol
InChI Key: XOMLEJRQARUTCK-UHFFFAOYSA-N
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Description

This compound belongs to the acridinedione family, characterized by a central decahydroacridine core with fused cyclohexenone rings. The 3,4-dimethoxyphenyl group at position 9 and tetramethyl substituents at positions 3 and 6 distinguish it structurally. Its synthesis involves a solvent-free, microwave-assisted reaction of dimedone, ammonium acetate, and 3,4-dimethoxybenzaldehyde, yielding a crystalline product with an R factor of 0.059, indicating high crystallographic refinement quality . The central ring adopts a boat conformation, while outer rings exhibit sofa conformations, stabilized by weak C–H···O hydrogen bonds contributing to crystal packing .

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C25H31NO4/c1-24(2)10-15-22(17(27)12-24)21(14-7-8-19(29-5)20(9-14)30-6)23-16(26-15)11-25(3,4)13-18(23)28/h7-9,21,26H,10-13H2,1-6H3

InChI Key

XOMLEJRQARUTCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate cyclic ketones under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and scalability of the synthesis . Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Mechanism of Action

The mechanism of action of 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acridinedione Derivatives

Table 1: Substituent Effects on Physicochemical Properties

Compound (Substituent at Position 9) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable Features
3,4-Dimethoxyphenyl (Target) Not reported Methoxy C–O (~1270) Electron-donating groups enhance solubility; weak H-bonding via methoxy O
3-Fluorophenyl Not reported C–F stretch (~1150) Fluorine induces electron-withdrawing effects; boat/sofa conformations
4-Chlorophenyl Not reported C–Cl stretch (~750) Chlorine increases hydrophobicity; distorted N/C deviations (0.192 Å)
3-Nitrophenyl 296–298 NO₂ asym/sym (1525, 1345) Strong electron withdrawal; reduced solubility
4-Hydroxy-3-methoxyphenyl Not reported O–H stretch (~3273) pH-sensitive (pink in base); potential acid-base indicator

Table 2: Crystallographic and Conformational Analysis

Compound (Substituent) Central Ring Conformation Outer Ring Conformation R Factor H-Bonding Network
3,4-Dimethoxyphenyl Boat Sofa 0.059 C–H···O (methoxy O)
3-Fluorophenyl Boat Sofa Not reported C–H···F and C–H···O
4-Chlorophenyl Distorted boat Sofa 0.127 C–H···Cl
3-Nitrophenyl Not reported Not reported Not reported Minimal due to nitro group rigidity

Key Research Findings and Implications

Conformational Flexibility : The boat/sofa conformations are conserved across derivatives, but substituent bulkiness (e.g., dichlorophenyl) introduces distortions, affecting crystal packing .

Biological Relevance : Derivatives with halogen or nitro groups exhibit antimalarial and antitumor activity, whereas methoxy/hydroxy variants show promise as pH indicators .

Synthetic Efficiency : Microwave and solvent-free methods offer eco-friendly advantages over traditional routes, with comparable yields .

Contradictions and Limitations

  • Crystallographic Data : While the target compound’s R factor (0.059) indicates high precision, some derivatives lack detailed structural data (e.g., 3-nitrophenyl), complicating direct comparisons .

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